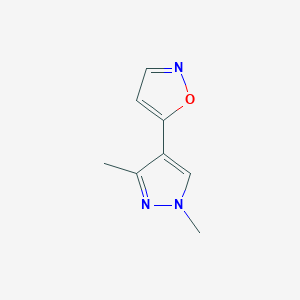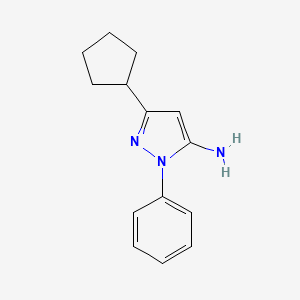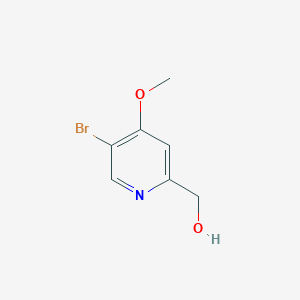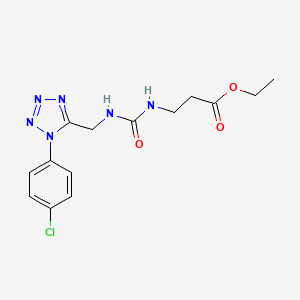
ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a ureido linkage
准备方法
The synthesis of ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting 4-chlorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Ureido linkage formation: The tetrazole derivative is then reacted with ethyl 3-isocyanatopropanoate to form the ureido linkage.
Final product formation: The resulting compound is purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反应分析
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or coordination complexes, due to its unique structural features.
Biological Studies: Researchers may use this compound to study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential therapeutic effects.
作用机制
The mechanism of action of ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit the enzyme’s activity or block receptor signaling pathways, leading to various biological effects.
相似化合物的比较
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can be compared with similar compounds, such as:
Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate: This compound lacks the chlorine atom on the phenyl ring, which may affect its reactivity and binding affinity.
Ethyl 3-(3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: The presence of a methyl group instead of a chlorine atom can influence the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its specific structural features, such as the chlorophenyl group and the tetrazole ring, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O3/c1-2-24-13(22)7-8-16-14(23)17-9-12-18-19-20-21(12)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H2,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISNFGQJYQKZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2644817.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2644820.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine](/img/structure/B2644826.png)
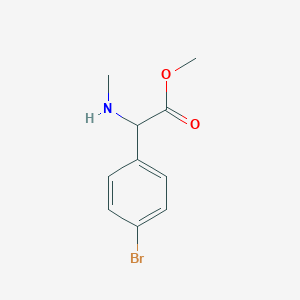
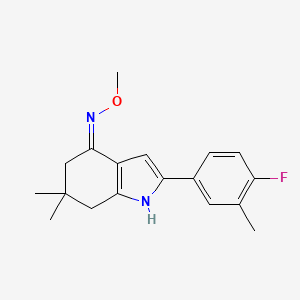
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2644830.png)

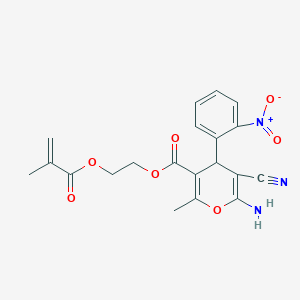
![methyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2644834.png)
